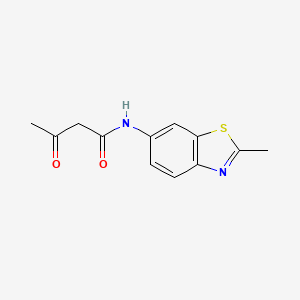

N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide

CAS No.: 1016675-93-6

Cat. No.: VC6541947

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016675-93-6 |

|---|---|

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | 248.3 |

| IUPAC Name | N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide |

| Standard InChI | InChI=1S/C12H12N2O2S/c1-7(15)5-12(16)14-9-3-4-10-11(6-9)17-8(2)13-10/h3-4,6H,5H2,1-2H3,(H,14,16) |

| Standard InChI Key | FCVNZOTZZDFWSY-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzothiazole ring system substituted with a methyl group at the 2-position and a 3-oxobutanamide group at the 6-position. Benzothiazoles are characterized by a fused benzene and thiazole ring, where sulfur and nitrogen atoms contribute to electronic stability and reactivity . The 3-oxobutanamide side chain introduces a ketone and amide functional group, enabling hydrogen bonding and participation in nucleophilic reactions .

Key Structural Elements

-

Benzothiazole Core: The planar aromatic system enhances photophysical stability, making it suitable for applications in optoelectronics and chemosensors .

-

Methyl Substituent: The 2-methyl group likely sterically influences reactivity while moderately increasing lipophilicity .

-

3-Oxobutanamide Side Chain: This moiety provides sites for hydrogen bonding (amide NH and carbonyl groups) and potential metabolic transformations (keto-enol tautomerism) .

| Property | Value | Source |

|---|---|---|

| CAS Number | 1016675-93-6 | |

| Molecular Formula | C₁₂H₁₂N₂O₂S | |

| Molecular Weight | 248.30 g/mol | |

| IUPAC Name | N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide |

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis route for this compound is documented, methodologies for analogous benzothiazole derivatives involve:

-

Condensation Reactions: Benzothiazoles are often synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds .

-

Nucleophilic Substitution: The 6-position of benzothiazoles is reactive toward electrophiles, enabling coupling with acylating agents like 3-oxobutanoyl chloride .

A plausible route involves:

-

Step 1: Synthesis of 2-methyl-6-nitrobenzothiazole via nitration of 2-methylbenzothiazole.

-

Step 2: Reduction of the nitro group to an amine.

-

Step 3: Acylation with 3-oxobutanoyl chloride under basic conditions .

Reaction Mechanisms

The amide bond formation likely proceeds via a Schotten-Baumann reaction, where the benzothiazolyl amine attacks the acyl chloride, facilitated by a base such as triethylamine . Side reactions may include keto-enol tautomerism of the 3-oxobutanamide group, influencing solubility and crystallinity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the amide and ketone groups . Limited solubility in water (estimated <1 mg/mL) aligns with its LogP .

-

Thermal Stability: Benzothiazole derivatives typically decompose above 200°C, suggesting similar stability for this compound .

Table 2: Predicted Physicochemical Properties

| Property | Value/Description | Basis |

|---|---|---|

| Melting Point | ~150–160°C (estimated) | Analogous benzothiazoles |

| LogP | 1.8 | Computational prediction |

| Hydrogen Bond Donors | 1 (amide NH) | Structural analysis |

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Photophysical Studies: Characterize fluorescence quantum yield and Stokes shift for sensor applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume